Fertilysin
Descripción general
Descripción
WIN 18446, también conocido como N,N'-1,8-octanediylbis[2,2-dicloroacetamida], es un compuesto bis-(dicloroacetil)-diamina. Es principalmente conocido por su capacidad de inhibir la aldehído deshidrogenasa 1a2 (ALDH1a2), una enzima involucrada en la biosíntesis del ácido retinoico a partir del retinol. Esta inhibición tiene implicaciones significativas para la espermatogénesis, lo que convierte a WIN 18446 en un compuesto de interés en la biología reproductiva y la investigación contraceptiva .
Aplicaciones Científicas De Investigación
WIN 18446 tiene varias aplicaciones de investigación científica, que incluyen:
Biología Reproductiva: Utilizado para estudiar la regulación de la espermatogénesis inhibiendo la biosíntesis del ácido retinoico, lo que lleva a infertilidad reversible en animales machos
Investigación Contraceptiva: Investigado como un posible contraceptivo masculino debido a su capacidad de suprimir la espermatogénesis.
Estudios del Metabolismo de los Retinoides: Empleados para comprender el papel del ácido retinoico en varios procesos biológicos inhibiendo su síntesis.
Investigación sobre la Obesidad: Estudiado por sus posibles efectos en la adiposidad y el metabolismo de los retinoides en modelos animales.
Mecanismo De Acción
WIN 18446 ejerce sus efectos inhibiendo la enzima aldehído deshidrogenasa 1a2 (ALDH1a2), que es crucial para la conversión de retinol a ácido retinoico. El ácido retinoico es esencial para la diferenciación y el desarrollo de las células germinales en los testículos. Al inhibir ALDH1a2, WIN 18446 reduce los niveles de ácido retinoico, lo que lleva a la supresión de la espermatogénesis. Esta inhibición es reversible, y la espermatogénesis normal se reanuda al suspender el compuesto .
Análisis Bioquímico
Biochemical Properties
Fertilysin plays a significant role in biochemical reactions by inhibiting the enzyme aldehyde dehydrogenase 1a2 (ALDH1a2), a member of the aldehyde dehydrogenase family . This inhibition blocks the production of retinoic acid, a crucial molecule for spermatogenesis. By preventing the synthesis of retinoic acid, this compound effectively disrupts the production of sperm . Additionally, this compound’s interaction with ALDH1a2 also affects the metabolism of ethanol, leading to side effects similar to those of disulfiram (Antabuse) .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In testicular cells, this compound’s inhibition of retinoic acid production leads to a marked suppression of spermatogenesis . This disruption in sperm production is accompanied by alterations in retinoid metabolism, which can have broader implications for cellular function . Furthermore, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a tool for studying these processes in a controlled laboratory setting .
Molecular Mechanism
At the molecular level, this compound’s mechanism of action involves binding to and inhibiting ALDH1a2 . This enzyme inhibition prevents the conversion of retinaldehyde to retinoic acid, a critical step in the retinoid metabolic pathway . The resulting decrease in retinoic acid levels leads to the suppression of genes involved in spermatogenesis, thereby inhibiting sperm production . Additionally, this compound’s interaction with ALDH1a2 affects the metabolism of other aldehydes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on ALDH1a2 and spermatogenesis . Prolonged exposure to this compound can lead to degradation and a subsequent decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound’s impact on cellular function can persist, with potential implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits spermatogenesis without causing significant adverse effects . Higher doses of this compound have been associated with toxic effects, including disruptions in retinoid metabolism and potential teratogenic effects . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes .
Metabolic Pathways
This compound is involved in the retinoid metabolic pathway, where it inhibits the enzyme ALDH1a2 . This inhibition prevents the conversion of retinaldehyde to retinoic acid, a key molecule in the regulation of spermatogenesis . By disrupting this pathway, this compound alters the levels of retinoid metabolites, affecting cellular processes dependent on retinoic acid . Additionally, this compound’s interaction with other aldehyde dehydrogenases may influence metabolic flux and metabolite levels in various tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as the testes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins . Understanding these transport mechanisms is crucial for optimizing this compound’s efficacy and minimizing potential side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ALDH1a2 and other biomolecules . The compound’s activity and function are influenced by its localization, as it must reach specific cellular compartments to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to its sites of action .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de WIN 18446 implica la reacción de 1,8-diaminooctano con cloruro de dicloroacetilo. La reacción típicamente ocurre en un solvente inerte como diclorometano o cloroformo, en condiciones anhidras para evitar la hidrólisis del cloruro de acilo. La reacción procede de la siguiente manera:
- Disolver 1,8-diaminooctano en un solvente inerte.
- Añadir lentamente cloruro de dicloroacetilo a la solución mientras se mantiene una temperatura baja (0-5°C) para controlar la reacción exotérmica.
- Agitar la mezcla de reacción a temperatura ambiente durante varias horas.
- Purificar el producto por recristalización o cromatografía en columna para obtener WIN 18446 como un sólido .
Métodos de Producción Industrial
La producción industrial de WIN 18446 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
- Mezcla a gran escala de 1,8-diaminooctano y cloruro de dicloroacetilo en reactores industriales.
- Monitoreo y control continuo de las condiciones de reacción para garantizar un alto rendimiento y pureza.
- Uso de técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para lograr la calidad del producto deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
WIN 18446 principalmente sufre reacciones de sustitución debido a la presencia de grupos dicloroacetilo reactivos. Estas reacciones incluyen:
Sustitución nucleofílica: Los grupos dicloroacetilo pueden ser reemplazados por nucleófilos como aminas o tioles.
Hidrólisis: En presencia de agua, los grupos dicloroacetilo pueden hidrolizarse para formar ácidos carboxílicos y aminas.
Reactivos y Condiciones Comunes
Sustitución nucleofílica: Reactivos como aminas primarias o secundarias, tioles y alcoholes en condiciones básicas.
Hidrólisis: Soluciones acuosas ácidas o básicas para facilitar la reacción de hidrólisis.
Productos Principales
Sustitución nucleofílica: Formación de amidas o tioamidas sustituidas.
Hidrólisis: Formación de ácidos carboxílicos y aminas correspondientes.
Comparación Con Compuestos Similares
WIN 18446 es único debido a su inhibición específica de ALDH1a2 y sus efectos reversibles en la espermatogénesis. Compuestos similares incluyen:
Bis-(dicloroacetil)-diaminas: Otros miembros de esta clase también inhiben ALDH1a2 pero pueden variar en potencia y especificidad.
Inhibidores de la Síntesis de Ácido Retinoico: Compuestos como el citral y el disulfiram también inhiben la síntesis de ácido retinoico pero a través de mecanismos diferentes
Actividad Biológica
Fertilysin, also known as WIN 18446, is a bisdiamine compound that has garnered attention for its biological activity, particularly in the context of fertility and reproductive health. This article explores the mechanisms of action, efficacy, and clinical implications of this compound, drawing on diverse research findings and case studies.
This compound acts primarily as an inhibitor of the enzyme Retinaldehyde Dehydrogenase 2 (RALDH2), which plays a critical role in retinoic acid synthesis. Retinoic acid is essential for various biological processes, including embryonic development and gametogenesis. The inhibition of RALDH2 by this compound can lead to significant alterations in the synthesis of retinoic acid, impacting cellular differentiation and proliferation.
Key Findings:
- Inhibition Properties : this compound exhibits irreversible inhibition of RALDH2, with a calculated of 128 nM and a time dependence ratio indicating strong covalent binding to the enzyme .
- Dose-Dependent Effects : Studies have shown that increasing concentrations of this compound lead to a dose-dependent decrease in RALDH2 activity .
Impact on Fertility
This compound has been studied for its effects on fertility, particularly through its active peptide component known as FEE peptide. Research indicates that this peptide enhances fertilization rates and improves oocyte maturation.
In Vivo Studies:
- Murine Models : In studies involving murine models, the FEE peptide significantly increased fertilization rates in vivo. It was shown to enhance both sperm fusion with oocytes and subsequent embryo development .
- Human Oocytes : In vitro studies demonstrated that the FEE peptide improved maturation rates of human oocytes by approximately 30% compared to controls. It also enhanced chromosome segregation during meiosis I, which is crucial for ensuring euploidy in embryos .
Clinical Applications
This compound's potential applications extend into clinical settings, particularly in assisted reproductive technologies (ART) such as in vitro fertilization (IVF).
Case Studies:
- A case study from a rural infertility clinic highlighted successful outcomes using this compound in patients with secondary infertility due to cavity adhesions. Following treatment with this compound and subsequent IVF procedures, patients achieved positive pregnancy tests after embryo transfers .
- Another study indicated that this compound could inhibit spermatogenesis without affecting gonadotropin production in male laboratory animals, suggesting its potential use in managing male infertility .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Propiedades
IUPAC Name |
2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOMZVDZARKPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163783 | |
Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-57-2 | |
Record name | N,N′-1,8-Octanediylbis[2,2-dichloroacetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fertilysin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-octamethylenebis(dichloroacetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERTILYSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Fertilysin a valuable tool in studying congenital heart defects?
A1: While this compound itself is not a therapeutic drug, its ability to consistently induce specific heart defects makes it invaluable for research. [] Specifically, exposure to this compound during early gestation in rats reliably results in persistent truncus arteriosus, a condition where a single large vessel leaves the heart instead of the normal separation of the aorta and pulmonary artery. [] This predictability, coupled with a high incidence rate (100% in rat fetuses) and the similarity of the induced defect to DiGeorge syndrome in humans, makes this compound an ideal agent for studying the mechanisms behind this specific congenital heart defect. []
Q2: How does this compound impact fetal heart development?
A2: Research suggests that this compound disrupts the normal development of the pharyngeal arches, crucial structures in the developing embryo that contribute to the formation of the face, neck, and heart. [] This disruption can manifest as agenesis (absence) or incomplete development of the fifth and sixth pharyngeal arches, leading to anomalies in the aortic arch, a major blood vessel branching off the heart. [] In particular, this compound exposure can lead to pulmonary circulation being routed through the fourth pharyngeal arch, a deviation from the normal developmental pathway. []
Q3: Does this compound impact other aspects of fetal development besides the heart?
A3: Yes, this compound exposure has been linked to a constellation of defects reminiscent of DiGeorge syndrome in humans. [] This includes not only cardiovascular malformations like persistent truncus arteriosus but also hypoplasia or aplasia of the thymus, a critical organ for immune system development. [] This suggests that this compound's disruptive effects extend beyond just the cardiovascular system, likely impacting multiple developing organ systems simultaneously.
Q4: What is the significance of studying the effects of truncal valve insufficiency in the context of this compound-induced truncus arteriosus?
A4: Research using a rat model of this compound-induced truncus arteriosus has shed light on the impact of truncal valve insufficiency, a complication where the valve of the single large vessel (truncus arteriosus) fails to function properly. [] Findings indicate that in fetal rats with truncus arteriosus, the presence of truncal valve insufficiency correlates with increased ventricular volume load, signifying a potential strain on the heart's pumping ability. [] This highlights the importance of understanding the interplay between structural defects and functional impairments in the context of this compound-induced cardiovascular anomalies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.